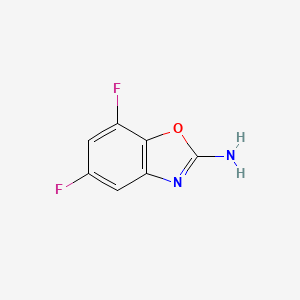

5,7-Difluoro-1,3-benzoxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLIYRFJKVUBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5,7 Difluoro 1,3 Benzoxazol 2 Amine

Historical Context of 2-Aminobenzoxazole (B146116) Synthesis

The synthesis of the 2-aminobenzoxazole scaffold has a rich history, with early methods often relying on the use of hazardous reagents. The most traditional and widely published protocol involves the cyclization of a 2-aminophenol (B121084) with cyanogen (B1215507) bromide (BrCN). nih.govnih.gov This method, while effective, is hampered by the high toxicity of cyanogen bromide, prompting the development of safer alternatives.

Over the years, numerous approaches have been developed to construct the 2-aminobenzoxazole core. These include the direct C-2 amination of benzoxazoles, which often requires transition metal catalysts, high temperatures, and specific atmospheric conditions. nih.gov Other strategies involve the use of various carbonyl equivalents for the cyclization step. The persistent goal in the evolution of these syntheses has been to improve yields, reduce the use of toxic materials, and simplify reaction conditions. Modern approaches have introduced greener catalysts and less hazardous reagents to address the shortcomings of classical methods. rsc.org

Precursor Design and Synthon Availability for Difluorinated Analogues

Strategies Utilizing Substituted 2-Aminophenols

The primary and most direct precursor for the synthesis of 5,7-Difluoro-1,3-benzoxazol-2-amine is 2-amino-4,6-difluorophenol (B157901). The synthesis of this key intermediate is a crucial first step. A common method for its preparation involves the nitration of 2,6-difluorophenol (B125437) to yield 2,6-difluoro-4-nitrophenol. Subsequent reduction of the nitro group, often achieved through catalytic hydrogenation using catalysts like palladium on carbon, affords the desired 2-amino-4,6-difluorophenol.

The strategic placement of the fluorine atoms at the 4- and 6-positions of the 2-aminophenol is essential as these positions correspond to the 5- and 7-positions in the resulting benzoxazole (B165842) ring system after cyclization.

Role of Difluorinated Aromatic Intermediates

The synthesis of the key precursor, 2-amino-4,6-difluorophenol, relies on the availability of difluorinated aromatic starting materials. 2,6-Dichlorophenol can be used as a starting material, which is then nitrated and subsequently reduced to form 2-amino-4,6-dichlorophenol. While not the direct precursor for the difluoro- compound, this highlights a general strategy for preparing halogenated aminophenols. The synthesis of specifically fluorinated aromatics often involves specialized fluorination techniques or the use of commercially available fluorinated building blocks. The presence of fluorine atoms can influence the reactivity of the aromatic ring and the subsequent cyclization reaction.

Direct Synthetic Pathways to 5,7-Difluoro-1,3-benzoxazol-2-amine

The final step in the synthesis of 5,7-Difluoro-1,3-benzoxazol-2-amine involves the formation of the oxazole (B20620) ring. This is typically achieved through a cyclization reaction involving the amino and hydroxyl groups of the 2-amino-4,6-difluorophenol precursor with a suitable one-carbon carbonyl equivalent.

Cyclization Reactions with Carbonyl Equivalents

The most direct method for the synthesis of 5,7-Difluoro-1,3-benzoxazol-2-amine involves the reaction of 2-amino-4,6-difluorophenol with cyanogen bromide. This reaction is typically carried out in a suitable solvent, such as methanol (B129727). The cyanogen bromide acts as the source of the C2-amino group, leading to the formation of the benzoxazole ring.

A documented procedure involves adding a solution of cyanogen bromide in methanol to a solution of 2-amino-4,6-difluorophenol in the same solvent. The reaction mixture is then heated, and after workup, the desired 5,7-Difluoro-1,3-benzoxazol-2-amine is obtained.

| Reactants | Reagents | Product |

| 2-amino-4,6-difluorophenol | Cyanogen Bromide, Methanol | 5,7-Difluoro-1,3-benzoxazol-2-amine |

Modern alternatives to the highly toxic cyanogen bromide have been developed for the synthesis of 2-aminobenzoxazoles. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be activated by a Lewis acid like boron trifluoride etherate (BF3·Et2O). nih.gov This method offers a safer alternative for the cyclization of 2-aminophenols to their corresponding 2-aminobenzoxazoles. nih.govrsc.org

Condensation-oxidative cyclization represents another strategy for the synthesis of benzoxazole derivatives. This approach typically involves the condensation of a 2-aminophenol with an aldehyde, followed by an oxidative cyclization to form the benzoxazole ring. Various oxidizing agents can be employed for this purpose. While this is a recognized method for the synthesis of the broader benzoxazole class, specific examples detailing the synthesis of 5,7-Difluoro-1,3-benzoxazol-2-amine via this particular protocol are not prominently available in the reviewed literature. The general principle would involve the reaction of 2-amino-4,6-difluorophenol with a suitable one-carbon aldehyde equivalent, followed by oxidation to yield the target compound.

Mechanisms of Ring Closure

The ring closure to form the benzoxazole nucleus generally proceeds through an intramolecular nucleophilic attack. In the synthesis of 2-aminobenzoxazoles, a common strategy involves the reaction of a 2-aminophenol with a cyanating agent. One such method utilizes the non-hazardous electrophilic cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgnih.gov The proposed mechanism for this reaction, activated by a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), begins with the coordination of the Lewis acid to the cyano group of NCTS. acs.orgnih.gov This activation enhances the electrophilicity of the cyano carbon, facilitating a nucleophilic attack by the amino group of the 2-aminophenol. acs.orgnih.gov Following this attack, the sulfonamide residue is eliminated. acs.orgnih.gov The final step involves the intramolecular attack of the hydroxyl group onto the now electron-deficient carbon, leading to the formation of the desired 2-aminobenzoxazole ring after workup. acs.orgnih.gov

Another approach to forming the benzoxazole ring involves the Smiles rearrangement. acs.orgnih.gov This intramolecular nucleophilic aromatic substitution reaction can be initiated from a suitably functionalized precursor. acs.orgnih.gov For instance, an S-alkylated benzoxazole-2-thiol can undergo a Smiles rearrangement where the nitrogen atom of an attached amine nucleophilically attacks the benzoxazole ring carbon. acs.orgnih.gov This forms a spiro intermediate, which then undergoes rearomatization and subsequent hydrolysis to yield the N-substituted 2-aminobenzoxazole. acs.orgnih.gov

Enzyme-mediated reactions also offer a pathway for ring closure. Laccase, for example, can catalyze the oxidation of 2-aminophenol, leading to the formation of phenoxazine (B87303) structures through oxidative C-N and C-O bond formation. nih.gov While not a direct synthesis of the target compound, this highlights the potential of biocatalysis in forming related heterocyclic systems.

Nucleophilic Displacement Strategies for 2-Aminobenzoxazolesnih.gov

Nucleophilic displacement reactions provide an alternative route to 2-aminobenzoxazoles, often starting from a pre-formed benzoxazole ring.

From Halogenated Benzoxazole Precursorsnih.govresearchgate.net

The synthesis can proceed from halogenated benzoxazole precursors. The reactivity of halogens in nucleophilic aromatic substitution (SNAAr) typically follows the order F > Cl > Br > I in activated systems. researchgate.net This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. researchgate.net Therefore, a 2-chloro or 2-fluorobenzoxazole could serve as a precursor, reacting with an amine nucleophile to displace the halogen and form the 2-aminobenzoxazole. However, it is important to note that some methods involving halogenating agents can be toxic and require acidic conditions. acs.orgnih.gov

Amine Reactant Scope in Nucleophilic Aromatic Substitution

The scope of the amine reactant in nucleophilic aromatic substitution reactions on the benzoxazole ring is broad. Various primary and secondary amines, including aromatic, aliphatic, and alicyclic amines, have been successfully employed in the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgnih.gov The electronic and steric properties of the amine can influence the reaction yield. acs.orgnih.gov For example, sterically hindered amines may result in lower yields. acs.orgnih.gov The reaction conditions, such as the choice of base and solvent, are crucial for achieving successful amination. acs.orgnih.gov

Catalytic and Green Chemistry Approaches in Synthesismdpi.comfrontiersin.org

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methods. frontiersin.org

Application of Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysts have been effectively utilized in the synthesis of 2-aminobenzoxazoles.

Heterogeneous Catalysis:

Magnetic Nanoparticle-Supported Catalysts: Lewis acidic ionic liquids supported on magnetic nanoparticles (LAIL@MNP) have been used as recyclable catalysts for the synthesis of benzoxazoles under solvent-free ultrasound irradiation. nih.gov This approach offers advantages such as easy catalyst separation and reuse. nih.gov

Metal-Organic Frameworks (MOFs): A palladium-containing MOF, PCN-222(Pd), has been developed as a heterogeneous photocatalyst for the aerobic cross-condensation of amines. diva-portal.org

Metal Oxides: TiO₂–ZrO₂ has been reported as a green catalyst for the synthesis of 2-aryl benzoxazoles, offering short reaction times and high yields. rsc.org Alumina has also been used as a catalyst for benzoxazole synthesis under mild conditions. rsc.org

Brønsted Acidic Ionic Liquid Gels: A heterogeneous Brønsted acidic ionic liquid gel has been developed for the synthesis of benzoxazoles under solvent-free conditions, allowing for catalyst recycling. acs.org

Homogeneous Catalysis:

Copper Catalysis: Copper complexes are widely used for the C-H amination of benzoxazoles. rsc.org For instance, CuCl can act as a photocatalyst for the visible-light-induced amination of benzoxazoles with amines under mild conditions using air as the oxidant. rsc.org Other copper-catalyzed systems, sometimes requiring co-oxidants or high temperatures, have also been reported. rsc.orgorganic-chemistry.org

Palladium Catalysis: Palladium complexes, including those derived from mesoionic carbenes, have been shown to catalyze the coupling of azides and isocyanides to form carbodiimides, which can then be used to access 2-aminobenzoxazole scaffolds. acs.org

Iodine-Mediated Catalysis: Metal-free oxidative amination of benzoxazoles can be achieved using catalytic iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) at ambient temperature. organic-chemistry.org

Ionic Liquids: Heterocyclic ionic liquids, such as 1-butylpyridinium (B1220074) iodide ([BPy]I), can act as recyclable catalysts for the direct oxidative amination of benzoxazoles at room temperature. researchgate.netmdpi.comnih.gov

Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being applied to the synthesis of benzoxazoles to minimize environmental impact. frontiersin.org

Green Solvents: Water has been shown to promote the synthesis of 2-aminobenzoxazoles, offering an environmentally benign alternative to volatile organic solvents. rsc.org Ionic liquids are also considered green solvents due to their low vapor pressure and recyclability. researchgate.netmdpi.comfrontiersin.orgnih.gov

Solvent-Free Reactions: Many modern synthetic protocols for benzoxazoles are conducted under solvent-free conditions, often facilitated by microwave irradiation or grinding methods, which reduces waste and energy consumption. nih.govrsc.orgnih.gov

Energy Efficiency: Microwave-assisted synthesis and photocatalysis are energy-efficient techniques that can significantly shorten reaction times and improve yields. frontiersin.orgrsc.orgrsc.orgorganic-chemistry.org

Atom Economy: One-pot syntheses and tandem reactions are employed to improve atom economy by reducing the number of purification steps and minimizing waste. rsc.orgrsc.org For example, the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carbodiimides is an atom-economic method. rsc.org

Advanced Synthetic Techniques and Process Intensification

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and scalable methods for the production of complex molecules. For a compound like 5,7-Difluoro-1,3-benzoxazol-2-amine, these advanced techniques offer significant advantages over traditional batch processing.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. While specific literature on the continuous flow synthesis of 5,7-Difluoro-1,3-benzoxazol-2-amine is not extensively detailed, the principles can be applied from the synthesis of related heterocycles.

A plausible continuous flow process for the synthesis of 2-aminobenzoxazoles involves the reaction of the corresponding 2-aminophenol with a cyanating agent. The use of hazardous reagents like cyanogen bromide can be managed more safely in a closed-loop flow system. The integration of in-line purification and analysis can lead to a streamlined and efficient manufacturing process.

Hypothetical Continuous Flow Synthesis Parameters:

| Parameter | Value |

| Reactor Type | Packed-bed reactor |

| Reagents | 2-Amino-4,6-difluorophenol, Cyanogen bromide |

| Solvent | Acetonitrile (B52724) |

| Temperature | 60-80 °C |

| Residence Time | 5-15 minutes |

| Pressure | 5-10 bar |

Organometallic reagents play a crucial role in modern organic synthesis, enabling a wide range of transformations for the construction of complex molecular architectures. In the context of benzoxazole synthesis, organometallic catalysts, particularly those based on palladium, copper, and other transition metals, are instrumental. rsc.orgnih.govresearchgate.netacs.org

The construction of the 2-aminobenzoxazole core can be achieved through various organometallic-catalyzed reactions. One common approach is the palladium-catalyzed aerobic oxidative cyclization of o-aminophenols with isocyanides. acs.org This method offers a direct and atom-economical route to 2-aminobenzoxazoles under mild conditions. acs.org

Another strategy involves the use of organometallic reagents in cross-coupling reactions to introduce substituents onto the benzoxazole ring. For instance, after the formation of the 2-aminobenzoxazole core, palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig couplings could be employed for further functionalization, though this is beyond the scope of forming the primary amine at the 2-position.

The use of less expensive and more environmentally benign metal catalysts, such as those based on iron or nickel, is a growing area of research that could provide more sustainable synthetic routes. nih.gov

Examples of Metal-Catalyzed Reactions for Benzoxazole Synthesis:

| Catalyst | Reactants | Reaction Type | Reference |

| Palladium (II) acetate | o-aminophenol, isocyanide | Aerobic oxidative cyclization | acs.org |

| Copper (I) iodide | o-aminophenol, thiourea | Cyclodesulfurization | nih.gov |

| Nano-ZnO | 1-formyl-9H-pyrido[3,4-b]indole, 2-aminophenol | Condensation | nih.gov |

Challenges and Future Directions in Synthetic Accessibility

Despite the advancements, the synthesis of 5,7-Difluoro-1,3-benzoxazol-2-amine presents several challenges. The starting material, 2-amino-4,6-difluorophenol, may not be readily available and could require a multi-step synthesis. The high toxicity of reagents like cyanogen bromide, traditionally used for the formation of the 2-amino group, necessitates the development of safer alternatives. nih.govacs.org

The continued exploration of novel catalysts, including nanocatalysts and organocatalysts, will be crucial in overcoming the existing synthetic hurdles and making compounds like 5,7-Difluoro-1,3-benzoxazol-2-amine more accessible for further research and application. rsc.orgnih.govresearchgate.net

Chemical Reactivity and Derivatization Pathways of 5,7 Difluoro 1,3 Benzoxazol 2 Amine

Reactivity at the Amine Functionality (Position 2)

The exocyclic amine group is a primary site for chemical modification, exhibiting characteristic nucleophilic properties that allow for a variety of derivatization reactions.

The exocyclic amine group (-NH₂) at the 2-position of the benzoxazole (B165842) ring possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. This allows it to react with a range of electrophilic reagents. nih.govacs.org However, the nucleophilicity of this amine is modulated by the electronic effects of the benzoxazole ring system and the fluorine substituents. The benzoxazole moiety itself can draw electron density away from the amine. Furthermore, the two fluorine atoms at positions 5 and 7 are strongly electron-withdrawing. nih.gov This inductive effect reduces the electron density on the aromatic ring and, consequently, on the exocyclic amine group, making it less basic and less nucleophilic compared to simple alkylamines or aniline. Despite this moderation, the amine group remains a viable nucleophile for various synthetic transformations. google.comsolubilityofthings.com

The nucleophilic nature of the 2-amino group is readily exploited for the synthesis of various derivatives, including imines, amides, and ureas. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities. nih.gov

Imine Formation: As a primary amine, 5,7-Difluoro-1,3-benzoxazol-2-amine can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. masterorganicchemistry.com

Amide Synthesis: Amide derivatives are commonly prepared through the acylation of the exocyclic amine. This can be achieved by reacting the parent compound with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. youtube.com This nucleophilic acyl substitution reaction is a robust method for attaching various side chains to the benzoxazole scaffold. nih.govrsc.org

Urea (B33335) Derivatives: The reaction of 5,7-Difluoro-1,3-benzoxazol-2-amine with isocyanates provides a direct route to N,N'-disubstituted urea derivatives. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can yield both symmetrical and unsymmetrical ureas. organic-chemistry.org

The table below summarizes the key derivatization pathways at the amine functionality.

| Derivative Type | Reagent(s) | Reaction Type | Product Class |

| Imine | Aldehyde or Ketone | Condensation | Schiff Base |

| Amide | Acid Chloride, Acid Anhydride | Nucleophilic Acyl Substitution | N-(5,7-difluorobenzoxazol-2-yl)amide |

| Urea | Isocyanate, Phosgene + Amine | Nucleophilic Addition | N-(5,7-difluorobenzoxazol-2-yl)urea |

While the synthesis of 2-aminobenzoxazoles can involve oxidative cyclization, the exocyclic amine group of the formed product can also undergo oxidative transformations. organic-chemistry.org Depending on the oxidizing agent and reaction conditions, aromatic amines can be oxidized to various products, including nitroso, nitro, or azo compounds. However, these reactions can be challenging to control and may lead to polymerization or degradation of the benzoxazole core, especially under harsh oxidative conditions. The specific oxidative chemistry of the amine group on this particular fluorinated benzoxazole is not extensively detailed in the literature, but it is an area of potential synthetic exploration.

Reactivity of the Fluorinated Benzoxazole Core

The two fluorine atoms profoundly influence the reactivity of the aromatic portion of the molecule, deactivating it towards certain reactions while activating it for others.

Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring has a significant electron-withdrawing inductive effect. This effect has two major consequences for the aromatic ring's reactivity:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The strong electron-withdrawing nature of the fluorine atoms reduces the electron density of the aromatic ring, making it less nucleophilic. nih.gov Consequently, the ring is significantly deactivated towards electrophilic attack, and reactions like nitration, halogenation, or Friedel-Crafts alkylation are generally disfavored or require harsh conditions.

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr). youtube.comlumenlearning.com By pulling electron density away, they make the ring carbons more electrophilic and better able to accommodate the negative charge that develops in the intermediate of an SNAr reaction (the Meisenheimer complex). lumenlearning.comnih.gov

In nucleophilic aromatic substitution reactions, a good leaving group is required. Halogens, including fluorine, can serve as leaving groups. youtube.com For an SNAr reaction to proceed, the ring must be activated by electron-withdrawing groups, a condition met in 5,7-Difluoro-1,3-benzoxazol-2-amine. lumenlearning.com

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.com The electron-withdrawing properties of the remaining fluorine atom and the fused benzoxazole ring help to stabilize this intermediate. In a subsequent step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored. youtube.com This pathway allows for the selective replacement of one or both fluorine atoms with various nucleophiles, such as alkoxides, thiolates, or amines, providing a powerful method for further functionalizing the benzoxazole core. nih.govacs.org

The table below outlines the characteristics of reactivity for the fluorinated core.

| Position(s) | Reactivity Type | Activating/Deactivating Factors | Potential Products |

| 4, 6 | Electrophilic Aromatic Substitution | Deactivated by two -F groups | Substitution is difficult |

| 5, 7 | Nucleophilic Aromatic Substitution | Activated by two -F groups and benzoxazole ring | 5- or 7-substituted derivatives (e.g., ethers, thioethers) |

Electrophilic Aromatic Substitution Susceptibility

The benzene ring of 5,7-Difluoro-1,3-benzoxazol-2-amine is significantly deactivated towards electrophilic aromatic substitution (SEAr) due to the potent inductive (-I) and moderate resonance (-M) effects of the two fluorine atoms. This deactivation is somewhat counteracted by the electron-donating amino group at the 2-position, which can activate the heterocyclic portion of the molecule.

The regioselectivity of any potential electrophilic attack on the benzene ring is directed by the existing substituents. The fluorine atoms are ortho, para-directing, while the benzoxazole moiety itself can influence the electron density of the fused benzene ring. In this specific case, the positions C4 and C6 are the most likely sites for substitution, should a sufficiently powerful electrophile be employed. However, the strong deactivation by the fluorine atoms makes such reactions challenging.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5,7-Difluoro-1,3-benzoxazol-2-amine

| Position | Predicted Reactivity | Rationale |

| C4 | Possible site of substitution | Ortho to the C5-F and influenced by the heterocyclic ring. |

| C6 | Possible site of substitution | Ortho to the C5-F and C7-F, potentially the most electron-deficient position. |

It is important to note that direct electrophilic substitution on such an electron-poor aromatic system may require harsh reaction conditions, which could lead to side reactions or decomposition of the starting material.

Ring Modification and Rearrangement Reactions

The stability of the benzoxazole ring system allows for a variety of modification and rearrangement reactions, offering pathways to novel heterocyclic structures.

Expansions or Contractions of the Heterocyclic Ring

While specific examples for 5,7-Difluoro-1,3-benzoxazol-2-amine are not documented, analogous heterocyclic systems undergo ring expansion and contraction reactions. For instance, related benzothiazoles have been shown to undergo ring expansion to 1,4-benzothiazines in the presence of suitable reagents. A similar transformation for the subject compound could theoretically lead to difluorinated 1,4-benzoxazines, which are also valuable heterocyclic motifs.

Conversely, ring contraction of larger heterocyclic systems to benzoxazoles is a known synthetic strategy. nih.gov This suggests that the benzoxazole ring in 5,7-Difluoro-1,3-benzoxazol-2-amine is a thermodynamically stable entity, making its contraction less probable under normal conditions.

Transformations Leading to Alternative Fused Heterocycles

The 2-amino-benzoxazole scaffold can be a precursor to other fused heterocyclic systems. For example, the "Smiles rearrangement" has been utilized in the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives. nih.govuwindsor.ca This type of intramolecular nucleophilic aromatic substitution could potentially be applied to derivatives of 5,7-Difluoro-1,3-benzoxazol-2-amine to generate novel fused systems.

Furthermore, ring-opening reactions of the benzoxazole core, followed by recyclization, can lead to different heterocyclic frameworks. For example, reactions with strong nucleophiles could potentially open the oxazole (B20620) ring, and subsequent reaction with an appropriate electrophile could lead to the formation of quinoline (B57606) or quinoxaline (B1680401) derivatives, depending on the reaction conditions and reagents used.

Strategies for Building Complex Molecular Architectures

The functional groups present in 5,7-Difluoro-1,3-benzoxazol-2-amine, namely the amino group and the potential for introducing other functionalities, make it a viable building block for the synthesis of larger, more complex molecules.

Coupling Reactions and Macrocyclization

The amino group of 5,7-Difluoro-1,3-benzoxazol-2-amine can readily participate in various coupling reactions. For instance, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination could be employed to form C-N bonds with aryl halides, leading to more complex diarylamine structures.

To facilitate C-C bond formation via reactions like the Suzuki or Stille coupling, the 5,7-Difluoro-1,3-benzoxazol-2-amine would first need to be functionalized with a halide (e.g., bromine or iodine) or a boronic acid/ester group. Given the deactivating nature of the fluorine atoms, direct halogenation might be challenging, but lithiation followed by quenching with an electrophile could be a viable strategy.

Once appropriately functionalized, these derivatives could be used in intramolecular coupling reactions to form macrocycles. The rigid benzoxazole unit can act as a scaffold to control the conformation of the resulting macrocyclic structure.

Polymerization or Oligomerization Involving the Compound

The 2-amino group provides a reactive handle for polymerization reactions. For example, it can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The incorporation of the rigid and fluorinated benzoxazole unit into the polymer backbone would be expected to enhance thermal stability and modify the solubility and electronic properties of the resulting polymer.

Furthermore, the synthesis of polybenzoxazoles (PBOs) is a well-established field, often involving the condensation of bis-o-aminophenols with dicarboxylic acids. sioc-journal.cn While 5,7-Difluoro-1,3-benzoxazol-2-amine itself is already a benzoxazole, it could potentially be derived from a corresponding difluorinated bis-o-aminophenol, which could then be used as a monomer for the synthesis of fluorinated PBOs with tailored properties. Research has shown that fluorinated polybenzoxazoles can be prepared and exhibit desirable properties such as high thermal stability.

Theoretical and Computational Chemistry Studies on 5,7 Difluoro 1,3 Benzoxazol 2 Amine

Reactivity Prediction and Mechanistic Investigations

Computational Modeling of Reaction Pathways

This gap in the literature highlights a potential opportunity for future research. A dedicated computational study on 5,7-Difluoro-1,3-benzoxazol-2-amine could provide valuable insights into how the specific placement of the two fluorine atoms and the amino group influences the electronic distribution, stability, and chemical behavior of the benzoxazole (B165842) core. Such a study would be a valuable contribution to the field, aiding in the rational design of new molecules with tailored properties for various applications.

Analysis of Transition States and Activation Barriers

The study of chemical reactions through computational methods involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, connecting reactants to products. The energy difference between the reactants and the transition state is known as the activation barrier or activation energy. A lower activation barrier corresponds to a faster reaction.

For reactions involving benzoxazole derivatives, such as the aminolysis (ring-opening by an amine) of 2-benzoxazolinone (B145934), computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G* level have been employed to elucidate reaction mechanisms. nih.gov Such studies typically investigate several possible pathways. For the aminolysis of 2-benzoxazolinone with methylamine, a neutral concerted mechanism was found to be the most favorable in the gas phase, with a calculated activation barrier of 28-29 kcal/mol. nih.gov This pathway involves a four-centered transition state where the amine's N-H bond adds across the ring's C=O bond. nih.gov

A similar computational approach could be applied to predict the reactivity of 5,7-Difluoro-1,3-benzoxazol-2-amine in various chemical transformations. For instance, in its synthesis via the cyclization of an appropriate 2-aminophenol (B121084), DFT calculations could identify the transition state for the ring-closure step and determine the activation barrier, offering insights into the reaction kinetics. nih.gov The presence of fluorine atoms would be expected to influence the electron distribution and, consequently, the stability of intermediates and transition states, which could be quantified through these computational models.

Table 1: Illustrative Activation Barriers for Benzoxazole-Related Reactions from Computational Studies (Note: This data is from related systems to illustrate the concept, not for 5,7-Difluoro-1,3-benzoxazol-2-amine itself.)

| Reaction | Computational Method | System | Calculated Activation Barrier (kcal/mol) | Reference |

| Aminolysis | B3LYP/6-31G | 2-Benzoxazolinone + Methylamine (Gas Phase) | 28-29 | nih.gov |

| Aminolysis | B3LYP/6-31G + PCM | 2-Benzoxazolinone + Methylamine (in Water) | 20 | nih.gov |

| Aminolysis | B3LYP/6-31G* + PCM | 2-Benzoxazolinone + Methylamine (in Acetonitrile) | 22 | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Molecular Dynamics (MD) simulations complement this by modeling the atomic motions over time, providing a dynamic picture of molecular behavior and interactions.

For drug discovery and materials science, MD simulations are often used to understand how a molecule like a benzoxazole derivative interacts with a biological target or organizes in a condensed phase. For example, MD simulations have been used to study how 2-substituted benzoxazole derivatives bind to and inhibit enzymes like DNA gyrase or VEGFR-2, revealing the stability of the ligand-protein complex and key interactions over time. nih.govnih.gov

For 5,7-Difluoro-1,3-benzoxazol-2-amine, a conformational search would likely reveal a largely planar structure due to the fused ring system. However, the amine group's hydrogens can rotate, leading to different local conformations. MD simulations could be used to study its flexibility, its interaction with solvent molecules, and its tendency to aggregate, which is crucial for predicting its behavior in solution and its potential use in materials or as a pharmaceutical. acs.org

The structure of 5,7-Difluoro-1,3-benzoxazol-2-amine features hydrogen bond donors (the -NH2 group) and potential hydrogen bond acceptors (the fluorine atoms and the ring nitrogen). This allows for the possibility of intramolecular hydrogen bonds, which can significantly influence the molecule's conformation and properties.

Studies on related fluorinated aromatic compounds have provided deep insights into such interactions. In a series of 4-anilino-5-fluoroquinazolines, a combination of NMR spectroscopy, X-ray crystallography, and DFT calculations was used to characterize a weak N-H···F intramolecular hydrogen bond. ucla.eduescholarship.org This interaction was evidenced by a through-space coupling in the NMR spectrum, with a coupling constant (¹hJNH,F) of around 19 Hz, and a short N-H···F distance of approximately 2.0 Å. ucla.eduescholarship.org The strength of this bond was found to be tunable by changing substituents on the aromatic rings. escholarship.org

Similarly, for 5,7-Difluoro-1,3-benzoxazol-2-amine, it is plausible that an intramolecular hydrogen bond exists between one of the amine hydrogens and the fluorine atom at position 7. Computational methods like DFT could be used to calculate the geometry of this interaction, its binding energy, and its effect on the molecule's vibrational frequencies and NMR parameters. ucla.edu

Beyond the forces within a single molecule, intermolecular interactions govern how molecules interact with each other to form larger structures, known as supramolecular assemblies. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

The 2-aminobenzoxazole (B146116) scaffold is capable of forming robust intermolecular hydrogen bonds. The amine group can act as a hydrogen bond donor, while the ring nitrogen can act as an acceptor. Studies on the related compound 2-aminobenzothiazole (B30445) have shown its ability to form donor-acceptor complexes and defined supramolecular structures through hydrogen bonding. umich.edu The flat, aromatic nature of the benzoxazole ring also predisposes it to π-π stacking interactions.

For 5,7-Difluoro-1,3-benzoxazol-2-amine, computational models could predict the most stable dimer configurations and extended crystalline structures. By calculating the interaction energies for different arrangements, it's possible to understand the key forces driving its self-assembly. Such predictions are vital for crystal engineering and designing materials with specific solid-state properties.

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational chemistry accounts for this using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant.

Studies on the aminolysis of 2-benzoxazolinone found that the inclusion of a PCM for polar solvents like water and acetonitrile (B52724) significantly lowered the calculated activation barrier for the reaction compared to the gas phase (from ~28 kcal/mol to 20-22 kcal/mol). nih.gov This indicates that polar solvents can stabilize the charge separation present in the transition state, thereby accelerating the reaction. nih.gov Research on amino-substituted hydroxyphenyl-benzoxazoles has also shown that solvents like DMF can compete for hydrogen bonds, breaking a pre-existing intramolecular H-bond and forming an intermolecular one with the solute. researchgate.net

For 5,7-Difluoro-1,3-benzoxazol-2-amine, computational studies incorporating solvent effects would be crucial for accurately predicting its reactivity in solution, its UV-Vis absorption spectrum (which is often solvent-dependent), and the stability of its different conformers.

Predicted Spectroscopic Properties and Their Interpretation (Theoretical, not experimental data)

Computational quantum chemistry can predict various spectroscopic properties, providing a powerful tool for structure elucidation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Predicting NMR chemical shifts computationally can help assign signals in an experimental spectrum, distinguish between isomers, and understand electronic structure. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose, often used in conjunction with DFT.

The prediction of ¹⁹F NMR chemical shifts is of particular interest for fluorinated compounds. However, it is known to be challenging. Studies have shown that the choice of DFT functional and basis set is critical for obtaining accurate results. For a range of perfluoro compounds and fluorinated aromatics, methods like B3LYP or ωB97XD with basis sets that include diffuse functions (e.g., 6-31++G(d,p) or aug-cc-pvdz) have been shown to provide good agreement with experimental data, often within a few ppm after linear scaling. nih.govnih.gov A study using the ωB97XD/aug-cc-pvdz level of theory reported a root-mean-square error of 3.57 ppm for a diverse set of organofluorine compounds. nih.gov

For 5,7-Difluoro-1,3-benzoxazol-2-amine, GIAO-DFT calculations would be expected to predict two distinct ¹⁹F chemical shifts for the fluorine atoms at positions 5 and 7. The exact values would be sensitive to the molecular geometry and the computational level of theory used. Furthermore, these calculations could predict the ¹³C and ¹H chemical shifts for all unique atoms in the molecule, aiding in the complete assignment of its NMR spectra.

Table 2: Representative Performance of GIAO-DFT for ¹⁹F NMR Chemical Shift Prediction (Note: This table shows the accuracy of the method on test sets of various fluorinated compounds, not specific values for the target molecule.)

| Computational Level | Test Set | Accuracy Metric | Value (ppm) | Reference |

| B3LYP/6-31++G(d,p) | 53 Perfluoro compounds | Mean Deviation | < 10 ppm | nih.gov |

| ωB97XD/aug-cc-pvdz | Diverse organofluorine set | RMS Error | 3.57 | nih.gov |

| Scaled mPW1PW91/6-311+G(2d,p) | 52 Fluorinated aromatics | Max Deviation | 6.5 | nih.gov |

Theoretical UV-Vis and Fluorescence Spectroscopy

The electronic absorption and emission properties of organic molecules are critical to their potential applications in materials science and photochemistry. Time-dependent density functional theory (TD-DFT) is a state-of-the-art computational method utilized to predict the ultraviolet-visible (UV-Vis) and fluorescence spectra of molecules. This approach calculates the vertical excitation energies, which correspond to the absorption of light, and the emission energies from the first excited singlet state (S1) to the ground state (S0), which relates to fluorescence.

For 5,7-Difluoro-1,3-benzoxazol-2-amine, TD-DFT calculations would be instrumental in elucidating its photophysical behavior. While specific experimental or detailed computational studies on this particular molecule are not widely available in the current literature, we can describe the expected approach and the nature of the data that would be generated.

Theoretical calculations would typically involve the optimization of the molecule's geometry in both its ground state (S0) and its first excited state (S1). The energy difference between these states provides the basis for the predicted absorption and emission wavelengths. The calculations would also yield the oscillator strength for each electronic transition, which is a measure of the intensity of the absorption.

Table 1: Hypothetical Theoretical Spectroscopic Data for 5,7-Difluoro-1,3-benzoxazol-2-amine

| Parameter | Predicted Value |

| Maximum Absorption Wavelength (λ_abs) | [Data not available] |

| Molar Absorptivity (ε) | [Data not available] |

| Maximum Emission Wavelength (λ_em) | [Data not available] |

| Fluorescence Quantum Yield (Φ_f) | [Data not available] |

| Stokes Shift | [Data not available] |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from TD-DFT calculations. Specific values require dedicated computational studies.

Structure-Reactivity Relationships from a Theoretical Perspective

Conceptual Density Functional Theory (DFT) provides a robust framework for understanding the relationship between a molecule's electronic structure and its chemical reactivity. By calculating a series of global and local reactivity descriptors, it is possible to predict how a molecule will interact with other chemical species. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies lower reactivity.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge, calculated as μ² / (2η), where μ is the chemical potential (-χ).

Local reactivity, which identifies the most reactive sites within the molecule, can be predicted using Fukui functions. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

Table 2: Hypothetical Global Reactivity Descriptors for 5,7-Difluoro-1,3-benzoxazol-2-amine

| Descriptor | Formula | Predicted Value |

| HOMO Energy (E_HOMO) | - | [Data not available] |

| LUMO Energy (E_LUMO) | - | [Data not available] |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | [Data not available] |

| Ionization Potential (I) | -E_HOMO | [Data not available] |

| Electron Affinity (A) | -E_LUMO | [Data not available] |

| Electronegativity (χ) | (I + A) / 2 | [Data not available] |

| Chemical Hardness (η) | (I - A) / 2 | [Data not available] |

| Global Electrophilicity (ω) | μ² / (2η) | [Data not available] |

Note: This table illustrates the type of data that would be generated from DFT calculations. The values are not available without specific computational research on this compound.

Advanced Applications in Chemical Sciences

Role in Advanced Materials Science

The unique structural and electronic properties of 5,7-Difluoro-1,3-benzoxazol-2-amine make it a promising candidate for the development of advanced materials. The presence of the difluorinated benzene (B151609) ring, coupled with the electron-donating amine group on the oxazole (B20620) moiety, creates a molecule with a specific electron density distribution and potential for intermolecular interactions, which are crucial for materials science applications.

Contribution to Liquid Crystalline Systems

The field of liquid crystals is driven by the design of molecules that can self-assemble into ordered, yet fluid, phases. The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to modulate key properties such as mesophase stability, dielectric anisotropy, and electro-optical response. While direct studies on liquid crystalline systems incorporating 5,7-Difluoro-1,3-benzoxazol-2-amine are not extensively documented, the broader class of fluorinated benzoxazoles has shown significant promise. Fluorination can enhance the dipole moment and polarizability of the molecule, which are critical factors in the formation and stability of liquid crystalline phases. The specific 5,7-difluoro substitution pattern in the target molecule would be expected to influence its molecular geometry and intermolecular interactions, potentially leading to the formation of novel mesophases with desirable properties for display and sensor applications.

Integration into Fluorescent Dyes and Optical Materials

Benzoxazole (B165842) derivatives are known for their fluorescent properties, and the introduction of fluorine atoms can further enhance their photophysical characteristics. Fluorine substitution can influence the energy levels of the frontier molecular orbitals, leading to shifts in absorption and emission maxima, as well as potentially increasing the quantum yield of fluorescence. Benzoxazole and its derivatives are recognized for their use as fluorescent probes, for instance, in the detection of biomolecules like DNA. periodikos.com.br The fluorescence of these compounds can be significantly enhanced upon binding to their target. periodikos.com.br While specific data on the fluorescence of 5,7-Difluoro-1,3-benzoxazol-2-amine is limited, the general principles of fluorinated benzoxazoles suggest its potential as a core structure for the design of new fluorescent dyes and optical materials with tailored properties for applications in bio-imaging, sensing, and optoelectronics.

Components in Organic Electronic Devices

The development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the design of organic molecules with suitable electronic properties for charge transport and emission. The electron-withdrawing nature of the fluorine atoms in 5,7-Difluoro-1,3-benzoxazol-2-amine, combined with the aromatic benzoxazole system, suggests that this molecule could possess interesting charge-transport characteristics. While direct applications of this specific compound in organic electronic devices have not been reported, the broader family of benzoxazoles has been explored in this context. Their rigid, planar structure can facilitate π-π stacking, which is beneficial for charge mobility. Further research into the electronic properties of 5,7-Difluoro-1,3-benzoxazol-2-amine and its derivatives could reveal their potential for use as components in various organic electronic devices.

Utility in Coordination Chemistry and Catalysis

The presence of nitrogen and oxygen atoms within the benzoxazole ring system, along with the exocyclic amine group, makes 5,7-Difluoro-1,3-benzoxazol-2-amine a potentially versatile ligand for the coordination of metal ions.

As a Ligand for Metal Complexes

The nitrogen atom of the oxazole ring and the nitrogen atom of the 2-amino group in 5,7-Difluoro-1,3-benzoxazol-2-amine can act as donor sites for coordination with a variety of metal ions. The formation of metal complexes with benzoxazole-based ligands has been an active area of research. semanticscholar.org These complexes have been investigated for a range of applications, including catalysis and medicinal chemistry. The fluorine substituents on the benzene ring of 5,7-Difluoro-1,3-benzoxazol-2-amine can influence the electronic properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes. The synthesis and characterization of metal complexes with this specific difluorinated ligand could lead to the discovery of new catalysts with unique activities or metal-based materials with interesting magnetic or optical properties.

Participation in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in synthetic chemistry. Molecules containing amine functionalities are frequently employed as organocatalysts, particularly in reactions involving the activation of carbonyl compounds. The 2-amino group of 5,7-Difluoro-1,3-benzoxazol-2-amine could potentially participate in organocatalytic transformations. While there is no direct literature evidence for the use of this specific compound as an organocatalyst, its structural features merit investigation in this growing field. The electronic modifications induced by the fluorine atoms could modulate the basicity and nucleophilicity of the amine group, potentially leading to novel catalytic activities and selectivities.

Molecular Probes for Fundamental Biochemical Interactions (In vitro, non-clinical focus)

Information not available.

Studies on Protein-Ligand or Nucleic Acid-Ligand Binding Mechanisms

Information not available.

Design of Molecular Tools for Receptor Mapping

Information not available.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The development of efficient and sustainable synthetic routes to 2-aminobenzoxazoles is an ongoing area of research. While traditional methods often rely on the use of toxic reagents like cyanogen (B1215507) bromide, newer approaches have sought to overcome these limitations. nih.gov Future research on the synthesis of 5,7-Difluoro-1,3-benzoxazol-2-amine could focus on several promising areas:

Green Chemistry Approaches: The use of environmentally benign reagents and catalysts is a key trend in modern organic synthesis. rsc.org Research into solid-acid catalyzed cyclization reactions or the use of oxidizing agents like hydrogen peroxide in the presence of recyclable catalysts could offer more sustainable pathways. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for 5,7-Difluoro-1,3-benzoxazol-2-amine could lead to higher yields and purity, with reduced reaction times.

Enzymatic Synthesis: Biocatalysis presents an attractive alternative to traditional chemical synthesis. The exploration of enzymes that can catalyze the formation of the benzoxazole (B165842) ring from the corresponding 2-aminophenol (B121084) precursor could provide a highly selective and environmentally friendly synthetic route.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 5,7-Difluoro-1,3-benzoxazol-2-amine

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Catalyst stability and reusability. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Initial setup costs, potential for clogging with solid byproducts. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate scope limitations. |

In-depth Mechanistic Studies of Under-explored Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For 2-aminobenzoxazoles, the Smiles rearrangement has been identified as a key transformation in certain synthetic routes. nih.gov Future mechanistic studies could focus on:

Computational Modeling of the Smiles Rearrangement: Density Functional Theory (DFT) calculations can be employed to elucidate the transition states and intermediates of the Smiles rearrangement for fluorinated substrates, providing insights into the role of the fluorine atoms in influencing the reaction pathway.

Kinetic Studies: Detailed kinetic analysis of the cyclization and rearrangement reactions can help in understanding the rate-determining steps and the influence of various reaction parameters, such as temperature, solvent, and catalyst loading.

Spectroscopic Interrogation of Intermediates: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, could allow for the direct observation and characterization of transient intermediates in the reaction pathway.

Development of Advanced Theoretical Models for Fluorinated Heterocycles

The development of accurate theoretical models is essential for predicting the properties of fluorinated compounds and guiding the design of new molecules with desired functionalities. Quantum chemical calculations have already proven to be an efficient tool in designing fluorinated benzoxazole-based liquid crystals. mdpi.com Future research in this area could involve:

Refining DFT Functionals: The development and validation of DFT functionals that can more accurately predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, of fluorinated heterocycles are needed. nih.gov

Predictive Models for Physicochemical Properties: Creating robust quantitative structure-property relationship (QSPR) models to predict key properties like solubility, lipophilicity, and metabolic stability for a range of fluorinated benzoxazoles would be highly beneficial for drug discovery and materials science.

Modeling Non-covalent Interactions: The fluorine atoms in 5,7-Difluoro-1,3-benzoxazol-2-amine can participate in unique non-covalent interactions, such as halogen bonding and orthogonal multipolar interactions. Developing theoretical models that can accurately describe these interactions is crucial for understanding their role in supramolecular assembly and protein-ligand binding.

Expansion into New Areas of Material Science and Supramolecular Chemistry

The introduction of fluorine atoms can significantly alter the properties of organic materials. Fluorinated benzoxazoles have already shown promise as components of high-performance liquid crystal mixtures due to their enhanced electro-optical properties. mdpi.comnih.gov Future research could explore:

Organic Electronics: The electron-withdrawing nature of fluorine atoms can lower the LUMO energy level of the benzoxazole core, making it a potential candidate for use as an n-type semiconductor in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

Sensors: The amino group on the benzoxazole ring can be functionalized to create chemosensors. The fluorine atoms can modulate the electronic properties of the system, potentially leading to enhanced sensitivity and selectivity for specific analytes.

Supramolecular Gels: The ability of fluorinated compounds to form directional non-covalent interactions could be exploited to design self-assembling systems that form supramolecular gels with interesting rheological and optical properties.

Opportunities in Chemical Biology beyond Therapeutic Applications

While 2-aminobenzoxazoles are known for their therapeutic potential, their unique properties also make them attractive for a range of applications in chemical biology. nih.govolemiss.edu Future opportunities include:

¹⁹F NMR Probes: The presence of two fluorine atoms makes 5,7-Difluoro-1,3-benzoxazol-2-amine an ideal candidate for use as a ¹⁹F NMR probe. This could be used to study protein-ligand interactions, monitor enzymatic reactions, or probe the microenvironment of biological systems without the background noise associated with ¹H NMR.

Fluorescent Probes: The benzoxazole core is a known fluorophore. The introduction of fluorine atoms can modulate the fluorescence properties, such as quantum yield and lifetime. Functionalization of the amino group could lead to the development of novel fluorescent probes for imaging specific cellular components or processes.

Positron Emission Tomography (PET) Imaging: 2-Aminobenzoxazoles have been investigated as scaffolds for PET imaging agents. nih.gov The development of a radiolabeled version of 5,7-Difluoro-1,3-benzoxazol-2-amine could provide a new tool for non-invasive imaging in preclinical and clinical research.

Broader Implications of 5,7-Difluoro-1,3-benzoxazol-2-amine Research to Fluorine Chemistry

Research into the synthesis, properties, and applications of 5,7-Difluoro-1,3-benzoxazol-2-amine can have broader implications for the field of fluorine chemistry. mdpi.com Specifically, it can contribute to:

Understanding the "Fluorine Effect": A detailed study of this molecule can provide valuable data on how the strategic placement of fluorine atoms influences molecular conformation, electronic properties, and reactivity. This contributes to a more nuanced understanding of the often-cited but complex "fluorine effect."

Development of New Fluorination Methodologies: The challenges associated with the synthesis of polyfluorinated aromatic compounds can drive the development of new and more efficient fluorination and difluoromethylation reactions. acs.org

Expanding the Toolbox of Fluorinated Building Blocks: 5,7-Difluoro-1,3-benzoxazol-2-amine can serve as a versatile building block for the synthesis of more complex fluorinated molecules for applications in medicine, agriculture, and materials science.

Q & A

What are the optimal synthetic routes for 5,7-Difluoro-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of 5,7-difluoro-1,3-benzoxazol-2-amine typically involves cyclization of substituted 2-aminophenol derivatives with fluorine-containing precursors. A common approach is to use condensation reactions between 2-amino-5,7-difluorophenol and a carbonyl source (e.g., cyanogen bromide or urea derivatives) under acidic or thermal conditions . For example, details a similar synthesis for benzoxazole derivatives using THF and HCl for cyclization, achieving >80% purity after HPLC purification .

Key Considerations :

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity but may require strict temperature control.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is critical for removing byproducts like unreacted amines or fluorinated intermediates .

How does the 5,7-difluoro substitution pattern affect electronic properties and binding affinity in biological targets?

Advanced Research Question

The electron-withdrawing nature of fluorine atoms at positions 5 and 7 significantly alters the benzoxazole core’s electronic profile. and highlight that fluorine substitution increases ring electronegativity, enhancing interactions with electron-rich enzyme active sites (e.g., kinase or HDAC pockets) . For instance, in related benzoxazole derivatives, 5,7-difluoro substitution improved IC50 values against HDAC3 by ~30% compared to non-fluorinated analogs .

Methodological Insight :

- Computational modeling : Density Functional Theory (DFT) can predict charge distribution and dipole moments.

- SAR studies : Compare bioactivity of 5,7-difluoro derivatives with mono- or non-fluorinated analogs .

What analytical techniques are most reliable for characterizing 5,7-Difluoro-1,3-benzoxazol-2-amine?

Basic Research Question

Multimodal characterization is essential:

- NMR : <sup>19</sup>F NMR resolves fluorine environments (δ ~ -120 to -140 ppm for aromatic F), while <sup>1</sup>H NMR identifies NH2 protons (δ 5.5–6.5 ppm) .

- Mass spectrometry : High-resolution LC-MS (e.g., [M+H]<sup>+</sup> at m/z 185.03) confirms molecular weight .

- X-ray crystallography : Resolves spatial arrangement of fluorine atoms, critical for crystallographic studies (see for similar structures) .

How can researchers resolve contradictions in reported biological activities of fluorinated benzoxazole derivatives?

Advanced Research Question

Discrepancies in bioactivity data (e.g., anticancer vs. antimicrobial effects) often arise from substitution patterns or assay conditions . For example:

- Fluorine position : shows that 6,7-difluoro analogs exhibit stronger enzyme inhibition than 4,6-difluoro isomers due to steric effects .

- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for fluorophore interference in fluorescence-based assays .

What strategies mitigate synthetic challenges like low yields or undesired byproducts in fluorinated benzoxazole synthesis?

Advanced Research Question

Optimization strategies :

- Protecting groups : Use Boc or Fmoc to shield the amine during fluorination steps .

- Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) improves regioselectivity in difluoro-substitution .

- Byproduct analysis : TLC (e.g., hexane/CH2Cl2 8:2) monitors reaction progress, while HPLC identifies impurities ( used C18 columns with 85% purity thresholds) .

How do solvatochromic properties of 5,7-Difluoro-1,3-benzoxazol-2-amine impact its utility as a fluorescent probe?

Advanced Research Question

The fluorine atoms and conjugated benzoxazole core enable tunable fluorescence. and note that similar compounds exhibit solvatochromism (λem shifts up to 50 nm in polar solvents) .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.